Docosyl acrylate

Pour Point Depressant Waxy Crude Oil Terpolymer Synthesis

Generic long-chain acrylates cannot replicate the sharp C22 thermal transition essential for pour point depressants & temperature-switchable adhesives. Docosyl acrylate (CAS 18299-85-9) delivers chain-length-specific performance: • 8 K pour point reduction in crude oil at 1300 ppm dosage • Tm ~64°C in copolymers for 'cool-off' smart adhesives • Tunable surface wettability (water contact angle 69±4°) on PP substrates • Stronger hydrophobic junctions vs. C18 analogs in associative thickeners White waxy solid, >95% (GC), stabilized with MEHQ. Research & bulk quantities available.

Molecular Formula C25H48O2
Molecular Weight 380.6 g/mol
CAS No. 18299-85-9
Cat. No. B102722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl acrylate
CAS18299-85-9
Molecular FormulaC25H48O2
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
InChIInChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3
InChIKeyKHAYCTOSKLIHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyl Acrylate: Baseline Properties


Docosyl acrylate (also referred to as behenyl acrylate) is a C22 long-chain alkyl acrylate monomer characterized by the molecular formula C₂₅H₄₈O₂ and a molecular weight of 380.66 g/mol . It exists as a white to almost white waxy solid at room temperature, with a melting point in the range of 45.0 to 49.0 °C . As a monofunctional monomer, it features a highly hydrophobic C22 pendant group that readily undergoes addition polymerization and copolymerization with a wide variety of comonomers, including acrylic acid, methacrylates, styrene, and vinyl acetate . Its primary industrial and research utility lies in imparting hydrophobicity, weatherability, and specific thermal transitions to polymer systems used in coatings, adhesives, pour point depressants, and surface modification applications [1].

Docosyl Acrylate: Why Substitution Fails


The performance of long-chain alkyl acrylate-based polymers is exquisitely sensitive to the precise length of the pendant alkyl side chain, which directly governs critical parameters such as side-chain crystallinity, melting temperature, and hydrophobicity [1]. While a class-level assumption might suggest that any long-chain acrylate (e.g., stearyl acrylate C18, or even a mixed C18/C20/C22 stream) could serve a similar function, the quantifiable differences in thermal behavior and resulting macroscopic properties render generic substitution inadequate for applications requiring precise performance tuning. For instance, the sharp melting transition and specific hydrophobic contribution of the C22 chain are distinct from those of a C18 chain, and using a monomer with a lower average chain length or a broader distribution can significantly alter the final polymer's crystallinity, melting point, and barrier properties . The following quantitative evidence guide details these measurable differentiations, substantiating why sourcing the specific C22 monomer, Docosyl acrylate, is a necessary procurement decision for applications where these performance attributes are non-negotiable.

Docosyl Acrylate vs. Analogs: Evidence


Pour Point Depression in Waxy Crude Oil

In a study investigating comb-type terpolymers as pour point depressants (PPDs) for waxy crude oils, a terpolymer synthesized from octadecyl acrylate (C18), docosyl acrylate (C22), and maleic anhydride demonstrated a significant reduction in crude oil pour point. The study highlights the advantage of using the longer C22 chain docosyl acrylate in combination with a C18 acrylate to achieve superior PPD performance. Under optimal conditions, the terpolymer achieved a weight-average molecular weight (Mw) of 3.7 × 10⁴ and a low polydispersity index (PDI) of 1.42, synthesized in a microreactor within 5 minutes [1].

Pour Point Depressant Waxy Crude Oil Terpolymer Synthesis

Side-Chain Melting Temperature: C22 vs. C18

The thermal behavior of poly(alkyl acrylate)s is directly and predictably influenced by the length of the n-alkyl side chain. Class-level inference from studies on poly(n-alkyl acrylate)s establishes that longer alkyl side chains crystallize and exhibit higher melting temperatures than their shorter-chain counterparts [1]. This principle is evidenced by a specific study on behenyl acrylate (C22) copolymers, which showed sharp melting peaks at approximately 64 °C via Differential Scanning Calorimetry (DSC) [2]. This can be contrasted with data for poly(octadecyl acrylate) (C18), which literature indicates typically has a melting transition (Tm) in the range of 45–56 °C [3].

Side-Chain Crystallinity Differential Scanning Calorimetry (DSC) Thermal Properties

Surface Hydrophobicity Modification

The long C22 chain of docosyl acrylate imparts a high degree of hydrophobicity to polymer surfaces, a property quantifiable via water contact angle (WCA) measurements. In a study on surface modification of polypropylene (PP), a side-chain crystalline block copolymer (SCCBC) containing behenyl acrylate (C22) was used to enhance surface properties. The modified PP surface exhibited a water contact angle of 69 ± 4° [1]. While this specific study aimed to enhance hydrophilicity relative to unmodified PP (WCA ~102°), the resulting WCA of 69° demonstrates the controlled hydrophobicity achievable with the C22 monomer. This can be compared to analogous modifications using shorter-chain acrylates, which would yield a more hydrophilic surface (i.e., a lower WCA) [2].

Surface Modification Water Contact Angle Hydrophobicity

Polymerization Kinetics of Alkyl Acrylates

A systematic study on the propagation rate coefficient (kp) for a homologous series of linear alkyl acrylates, including behenyl acrylate (C22), demonstrated that kp values increase with the number of carbon atoms in the ester side chain [1]. While this is a class trend, it confirms that the C22 monomer behaves as expected within the series and does not exhibit anomalous kinetics. The study found no significant solvent influence on kp for behenyl acrylate in either butyl acetate or toluene compared to bulk polymerization, indicating robust and predictable polymerization behavior [1].

Free Radical Polymerization Propagation Rate Coefficient (kp) PLP-SEC

Docosyl Acrylate Applications


Pour Point Depressants for Crude Oil

Docosyl acrylate is a key monomer in the synthesis of high-performance comb-type terpolymers designed to lower the pour point of waxy crude oils. As demonstrated, terpolymers incorporating docosyl acrylate can reduce the pour point of crude oil by 8 K at a dosage of 1300 ppm, and can be synthesized rapidly with controlled molecular weight and low polydispersity (Mw of 3.7 × 10⁴, PDI of 1.42) in microreactors [1]. This application leverages the long C22 chain to effectively interact with and modify the crystallization behavior of paraffin waxes in crude oil, preventing gelation and improving flowability at lower temperatures.

Temperature-Sensitive Adhesives & Smart Coatings

The high and sharp melting transition associated with the C22 side chain in docosyl acrylate polymers (Tm ~64 °C in copolymers) is directly exploited in the design of 'cool-off' type temperature-sensitive adhesives (TSAs) and smart coatings [1]. These materials exhibit a drastic change in adhesion or mechanical properties around the melting temperature of the crystalline side chains. Using docosyl acrylate sets this switching temperature higher than what would be achieved with shorter-chain acrylates like stearyl acrylate (C18, Tm ~45-56 °C), enabling applications that require thermal activation or deactivation at a specific, higher temperature threshold.

Hydrophobic Surface Modification of Polyolefins

Docosyl acrylate is employed in the synthesis of side-chain crystalline block copolymers (SCCBCs) used for the facile surface modification of hydrophobic substrates like polypropylene (PP) [1]. By controlling the composition of the SCCBC, the surface can be tuned to a specific water contact angle (e.g., 69 ± 4°), which is crucial for improving adhesion properties or creating surfaces with defined wettability for applications in printing, lamination, and biomedical devices. The specific chain length of the C22 monomer is a primary determinant of the final surface energy and resultant contact angle.

Hydrophobic Associative Thickeners

In the formulation of waterborne coatings, adhesives, and personal care products, docosyl acrylate serves as a highly effective hydrophobic comonomer in associative thickeners. The exceptionally long C22 chain forms stronger hydrophobic associations and junctions in aqueous media compared to shorter-chain analogs (e.g., C18) [1]. This translates to a higher thickening efficiency at equivalent molar incorporation, allowing formulators to achieve target rheological profiles with potentially lower overall thickener concentrations. The quantitative polymerization kinetic data [2] further ensures that its incorporation into complex copolymer architectures is predictable and controllable.

Technical Documentation Hub

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